![molecular formula C10H11F2NO4S B2453399 3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid CAS No. 1018260-78-0](/img/structure/B2453399.png)

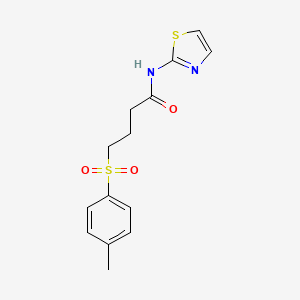

3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid, also known as 2,4-Difluorophenylsulfamoylmethylpropionic acid (DFSMPA), is a synthetic organic compound belonging to the class of sulfonamides. It is a white crystalline solid with a molecular weight of 261.26 g/mol. DFSMPA has been used in scientific research for its unique properties, such as its ability to act as a reversible inhibitor of the enzyme acetylcholinesterase (AChE). It has been used in numerous studies to investigate the effects of AChE inhibition on various physiological and biochemical processes.

Applications De Recherche Scientifique

Subheading: Novel Radiotracers for Tumor Imaging

- Radiolabeled amino acids, including analogs of alpha-aminoisobutyric acid like 2-amino-3-fluoro-2-methylpropanoic acid (FAMP) and 3-fluoro-2-methyl-2-(methylamino)propanoic acid (N-MeFAMP), have been synthesized for tumor imaging. These compounds are substrates for A type amino acid transport, making them potential agents for positron emission tomography (PET) in detecting intracranial neoplasms. Their high tumor vs normal brain ratios of radioactivity suggest their promise in medical imaging (McConathy et al., 2002).

- Further studies on these radiolabeled amino acids (FAMP and N-MeFAMP) demonstrated their viability as PET radioligands for brain tumor imaging. They exhibited high tumor-to-normal brain ratios, with the R-enantiomers showing higher tumor uptake, emphasizing their potential in medical diagnostics (Yu et al., 2010).

Environmental Applications

Subheading: Understanding Environmental Fate and Biodegradation

- Perfluoroalkyl acids (PFAAs) like perfluorosulfonic acids (PFSAs) and perfluorocarboxylic acids (PFCAs) are widely used and environmentally persistent. They can be derived from precursors that might pose health risks, including hepatotoxicity and reproductive toxicity. Studies on microbial strains, activated sludge, plants, and earthworms have focused on understanding the environmental fate of PFAA precursors and refining biotransformation strategies to mitigate their impact (Zhang et al., 2020).

Chemical Synthesis and Catalysis

Subheading: Advancements in Chemical Synthesis

- The efficacy of protecting sulfamates with 2,4-dimethoxybenzyl groups was demonstrated, highlighting their stability and suitability for multi-step synthesis. This development allows for a more flexible approach in the synthesis of phenolic O-sulfamates, important functional groups in medicinal chemistry and drug development (Reuillon et al., 2012).

- Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the synthesis of various compounds, demonstrating its utility in facilitating chemical reactions while being environmentally friendly by allowing for catalyst reuse (Tayebi et al., 2011).

Propriétés

IUPAC Name |

3-[(2,4-difluorophenyl)sulfamoyl]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO4S/c1-6(10(14)15)5-18(16,17)13-9-3-2-7(11)4-8(9)12/h2-4,6,13H,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHMDCNQVRXCLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)NC1=C(C=C(C=C1)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2453319.png)

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B2453324.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2453326.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453328.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(2,3-dihydroindol-1-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B2453330.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2453334.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2453335.png)

![N,1-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2453337.png)